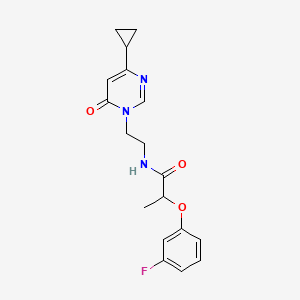
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide is a synthetic organic compound that falls under the class of amides. This compound is notable for its unique chemical structure which comprises a cyclopropyl group, a pyrimidinone ring, and a fluorophenoxy moiety. Its structural complexity and the presence of different functional groups make it a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis procedures
Construction of the Pyrimidinone Ring: : This step involves the cyclization of appropriate precursor molecules under acidic or basic conditions to form the pyrimidinone ring structure.
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides in the presence of a base.
Attachment of the Fluorophenoxy Moiety: : This can be achieved through a nucleophilic substitution reaction where the fluorophenoxy group is substituted onto a suitable intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Continuous flow reactors might be employed to handle the multi-step synthesis more efficiently and safely. Solvent optimization and purification techniques such as crystallization, distillation, or chromatography are essential to obtain high purity products.
Types of Reactions
This compound is likely to undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: : Reduction reactions can be used to modify its structure, particularly the amide or pyrimidinone functional groups.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at positions influenced by the electron-donating or electron-withdrawing groups.
Common Reagents and Conditions
Typical reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution agents like halides or nucleophiles under appropriate conditions (acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, reduction could produce amine derivatives, and substitution might result in modified aromatic or aliphatic compounds.
科学研究应用
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide has diverse applications in scientific research, including:
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: : The compound is studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: : Research may focus on its use as a lead compound in drug development, particularly for conditions that can be targeted through its unique molecular interactions.
Industry: : It could be used in the development of new materials or chemical processes due to its unique structural properties.
作用机制
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide involves its interaction with specific molecular targets. These might include:
Enzymes: : The compound could inhibit or activate certain enzymes by binding to their active sites.
Receptors: : It may act as an agonist or antagonist to various receptors, altering signal transduction pathways.
Pathways: : It might interfere with or modulate specific biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
When compared to similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-chlorophenoxy)propanamide: : Similar structure but with an ethyl group and chlorophenoxy moiety.
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-bromophenoxy)propanamide: : Features a methyl group and bromophenoxy moiety.
Its uniqueness lies in the specific arrangement of the cyclopropyl, pyrimidinone, and fluorophenoxy groups, which confer distinct physicochemical properties and biological activities.
属性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(3-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12(25-15-4-2-3-14(19)9-15)18(24)20-7-8-22-11-21-16(10-17(22)23)13-5-6-13/h2-4,9-13H,5-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPUSXGCGUMITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=NC(=CC1=O)C2CC2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2619624.png)
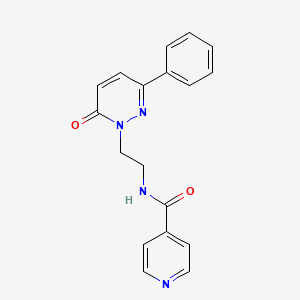
![phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride](/img/structure/B2619627.png)
![4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2619628.png)
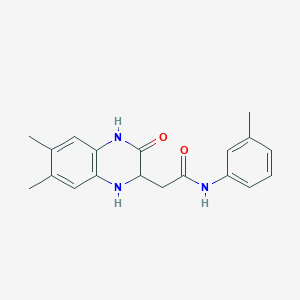
![3-fluoro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B2619631.png)
![N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2619632.png)
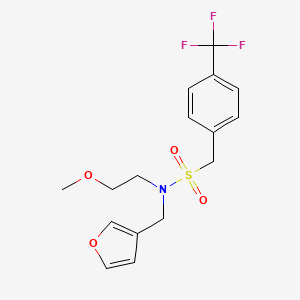
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2619637.png)
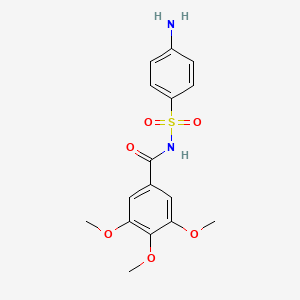
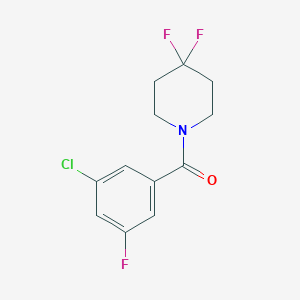
![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2619643.png)
![3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2619644.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2619646.png)
